![molecular formula C7H13NO B13536260 8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
8-Oxabicyclo[3.2.1]octan-2-amine
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Overview
Description
8-Oxabicyclo[3.2.1]octan-2-amine: is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
- Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Rearrangement: The compound can undergo rearrangement reactions, such as the oxa-[3,3] Cope rearrangement.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used reagents for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives of the compound, while substitution reactions can yield various substituted amine derivatives.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octan-2-amine and its derivatives have applications in organic synthesis, medicinal chemistry, and the agrochemical and pharmaceutical industries.
Scientific Research Applications
Organic Synthesis
- This compound;hydrochloride serves as an intermediate in creating chiral monocyclic or linear compounds through ring-opening reactions.
Medicinal Chemistry
- The unique structure of this compound;hydrochloride makes it a candidate for drug development and studying biological activity.
- 8-Aza functionality within the bicyclo[3.2.1]octane (tropane) series is not a prerequisite for potent inhibition of monoamine uptake systems . The topological properties of tropane-like ligands (bicyclo[3.2.1]octanes) that bind to monoamine uptake systems is possibly more important than the presence or absence of specific functionality .
- 8-Oxabicyclo[3.2.1]octanes (8-oxatropanes) manifested substantial binding potency at the DAT (dopamine transporter) as well as selectivity versus SERT (serotonin transporter) inhibition .
Agrochemical and Pharmaceutical Industry
- This compound;hydrochloride is an important raw material and intermediate in the synthesis of various agrochemicals and pharmaceuticals.
- The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups .
Study of Monoamine Transporter Ligands
- Stille cross coupling protocols were utilized for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, which furnished products in high yields .
- Studies have been done on 2β-carbomethoxy-3β-(2-naphthyl)-8-aza-bicyclo[3.2.1]octanes (0.49 nM for DAT and 2.19 nM for SERT) . Remarkable binding profiles have also been observed of 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-aza-, 8-oxa-, and 8-thiabicyclo[3.2.1]octanes, which showed comparable nanomolar potency at DAT and SERT (1.1, 3.3, 2.0 for DAT and 2.5, 4.7, 3.0 for SERT, respectively) .
Mechanism of Action
The mechanism by which 8-oxabicyclo[3.2.1]octan-2-amine exerts its effects is not well-documented. its reactivity and potential biological activity suggest that it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom in the bicyclic framework.
2-Azabicyclo[3.2.1]octane: Another similar compound with significant potential in drug discovery due to its nitrogen-containing heterocyclic structure.
Uniqueness:
- The presence of an oxygen atom in the bicyclic framework of 8-oxabicyclo[3.2.1]octan-2-amine distinguishes it from its nitrogen-containing analogs. This structural difference can lead to unique reactivity and potential applications in various fields.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octan-2-amine |
InChI |
InChI=1S/C7H13NO/c8-6-3-1-5-2-4-7(6)9-5/h5-7H,1-4,8H2 |
InChI Key |
RRMNYNOYRVQRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CCC1O2)N |
Origin of Product |
United States |
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